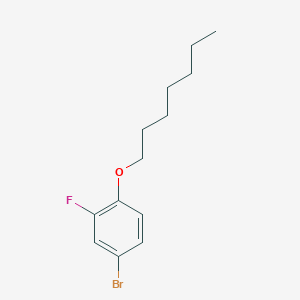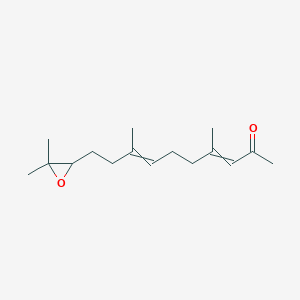
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of double bonds through elimination reactions and the introduction of the oxirane ring via epoxidation. Common reagents used in these reactions include strong bases for elimination and peracids for epoxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.
Substitution: The oxirane ring can be opened through nucleophilic substitution, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is crucial in its biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Decadien-2-one, 4,8-dimethyl-, (E,E)-: Lacks the oxirane ring, making it less reactive.
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (Z,Z)-: Different stereochemistry, which can affect its reactivity and applications.
Uniqueness
The presence of the oxirane ring in 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- makes it uniquely reactive compared to similar compounds. This feature allows it to participate in a wider range of chemical reactions, enhancing its utility in various fields.
Propriétés
Numéro CAS |
53150-75-7 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
10-(3,3-dimethyloxiran-2-yl)-4,8-dimethyldeca-3,7-dien-2-one |
InChI |
InChI=1S/C16H26O2/c1-12(9-10-15-16(4,5)18-15)7-6-8-13(2)11-14(3)17/h7,11,15H,6,8-10H2,1-5H3 |
Clé InChI |
PRGQFAYHFIEOEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC(=O)C)C)CCC1C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



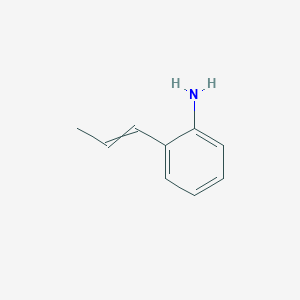
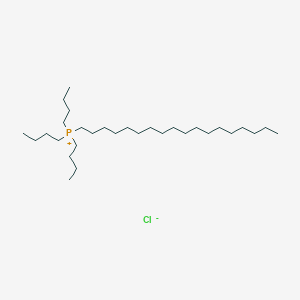
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
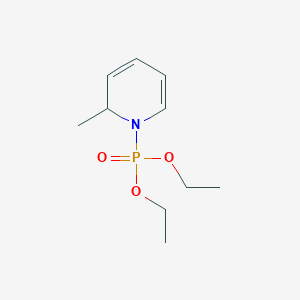
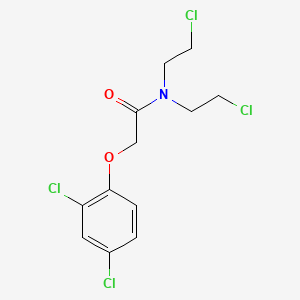
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
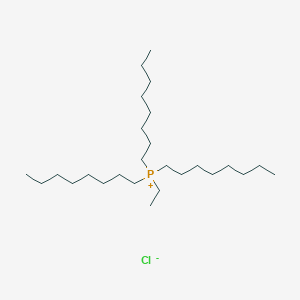
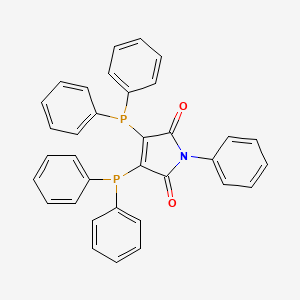
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
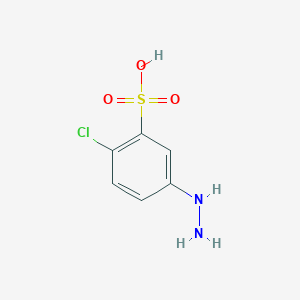
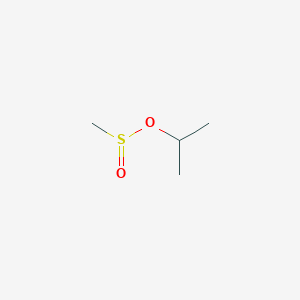
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
